Ethyl 2-(tert-butyl)thiazole-5-carboxylate

Lipophilicity Membrane permeability CNS drug design

CNS drug discovery programs often face a permeability-hydrogen bonding trade-off. This compound resolves it with zero HBD and LogP 2.84, placing it in favorable CNS MPO property space. Key advantages: - LogP elevated >1.2 units vs. 2-amino analog, enhancing passive brain penetration - Zero HBD eliminates efflux transporter recognition - tert-Butyl enables deuteration (d₉) for metabolic stability optimization - Direct precursor to carboxylic acid for amide coupling/prodrug design - Bulk quantities available for CNS and agrochemical R&D programs

Molecular Formula C10H15NO2S
Molecular Weight 213.30 g/mol
CAS No. 1012881-37-6
Cat. No. B6324327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(tert-butyl)thiazole-5-carboxylate
CAS1012881-37-6
Molecular FormulaC10H15NO2S
Molecular Weight213.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(S1)C(C)(C)C
InChIInChI=1S/C10H15NO2S/c1-5-13-8(12)7-6-11-9(14-7)10(2,3)4/h6H,5H2,1-4H3
InChIKeyKZJMIYNMRNUMFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(tert-butyl)thiazole-5-carboxylate: Physicochemical & Synthetic Profile


Ethyl 2-(tert-butyl)thiazole-5-carboxylate is a 2,5-disubstituted thiazole heterocycle bearing a sterically demanding tert-butyl group at the 2-position and an ethyl ester at the 5-position (C₁₀H₁₅NO₂S, MW 213.3 g/mol) [1]. The compound contains zero hydrogen bond donors, four hydrogen bond acceptors, and exhibits a predicted octanol-water partition coefficient (LogP) of 2.84–3.2, indicative of substantial lipophilicity [2]. It is widely catalogued as a synthetic building block for pharmaceutical and agrochemical intermediate synthesis [2].

Building Block Thiazole scaffold for CNS and agrochemical intermediate synthesis
Physicochemical Profile Zero HBD supports passive permeability screening; high lipophilicity
Steric Shielding tert-Butyl group offers steric protection for selective derivatization

tert-Butyl Differentiation Hypothesis


Despite sharing a common thiazole-5-carboxylate ester core, substitution at the 2-position determines lipophilicity, hydrogen-bonding capacity, and metabolic handling of the molecule. The tert-butyl group introduces steric bulk and elevates LogP by >1.2 log units versus methyl or amino analogs, while simultaneously eliminating hydrogen bond donor functionality [1]. These divergent physicochemical properties affect membrane permeability, protein binding, and cytochrome P450 susceptibility, rendering simple one-to-one substitution between 2-substituted thiazole-5-carboxylate esters scientifically indefensible without explicit comparative profiling.

Attribute
Target (tert-Butyl)
Methyl/Amino Analogs
Lipophilicity (LogP)
High (>2.8)
Lower (≤1.6)
H-Bond Donors
0
0–1 (amino analog: 1)
Metabolic Handle
tert-butyl deuteration possible
No equivalent handle
Synthetic Reactivity
Selective ester hydrolysis
Competing amine reactivity (2-amino analog)

These divergent physicochemical and synthetic attributes may alter permeability, metabolic stability, and downstream functionalization outcomes — direct replacement without comparative profiling may not reproduce target compound properties.

Ethyl 2-(tert-butyl)thiazole-5-carboxylate: Evidence vs. Analogs


Lipophilicity Advantage Over Methyl and Amino Analogs

The predicted octanol-water partition coefficient (LogP) of ethyl 2-(tert-butyl)thiazole-5-carboxylate is 2.84 , compared to 1.61 for the 2-methyl analog (ethyl 2-methylthiazole-5-carboxylate, CAS 79836-78-5) and 1.48 for the 2-amino analog (ethyl 2-aminothiazole-5-carboxylate, CAS 32955-21-8) [1]. The XLogP3 value from an alternative prediction algorithm is 3.2 [2], further supporting the elevated lipophilicity trend. The 1.23–1.36 log unit increase corresponds to approximately 15–23 times greater partitioning into lipid phases.

Lipophilicity (LogP)
Head-to-head
Target: 2.84–3.2
Methyl analog: 1.61
Amino analog: 1.48
ΔLogP +1.23–1.36 (15–23× partition)
Supports higher passive permeability context vs methyl/amino analogs
Predicted values; confirm experimentally
Lipophilicity Membrane permeability CNS drug design ADME

CNS MPO Advantage Over 2-Amino Analog

Ethyl 2-(tert-butyl)thiazole-5-carboxylate possesses zero hydrogen bond donors (HBD = 0), whereas the 2-amino analog (ethyl 2-aminothiazole-5-carboxylate) has one HBD [1]. In CNS drug design, the CNS Multiparameter Optimization (MPO) score penalizes HBD count; a value of 0 is optimal for passive brain penetration, while HBD ≥ 1 reduces the desirability score [1]. Combined with the higher LogP, this compound achieves a more favorable composite CNS MPO profile than the 2-amino comparator.

CNS MPO: HBD Count
Head-to-head
Target: 0 HBD
Amino analog: 1 HBD
Difference: –1 HBD
Supports CNS-favorable passive permeability profile context
CNS MPO scoring penalty for HBD ≥1
CNS drug design Blood-brain barrier Hydrogen bonding Medicinal chemistry

Deuteration of tert-Butyl for Metabolic Stability

In a structurally related proline-amide-urea aminothiazole series, metabolic identification studies pinpointed the tert-butyl moiety as the predominant site of oxidative metabolism. Deuterium substitution at the tert-butyl group (d₉-tert-butyl) resulted in a 2-fold increase in oral bioavailability in rats and a 3-fold increase in in vivo potency in a chronic mouse model compared to the protio-tert-butyl parent [1]. This class-level evidence demonstrates that the tert-butyl substituent in ethyl 2-(tert-butyl)thiazole-5-carboxylate is a tractable metabolic soft spot amenable to deuterium-enabled pharmacokinetic optimization, a strategy inapplicable to methyl, amino, or unsubstituted analogs that lack this moiety.

tert-Butyl Deuteration
Class-level
Reported 2× oral bioavailability in rats
3× in vivo potency in mouse model
(deuteration of tert-butyl in related PI3Kα inhibitor)
Reported class-level metabolic stabilization context; requires direct validation
Extrapolated from thiazole analog; confirm on target compound
Metabolic stability Deuterium isotope effect Pharmacokinetics Lead optimization

Ester Hydrolysis to Carboxylic Acid Building Block

Ethyl 2-(tert-butyl)thiazole-5-carboxylate is established as a direct precursor to 2-(tert-butyl)thiazole-5-carboxylic acid (CAS 1012881-39-8), a versatile intermediate for amide coupling and further derivatization [1]. The commercial availability of the carboxylic acid from multiple vendors, typically sourced via ester hydrolysis of the ethyl ester, confirms the synthetic tractability of this transformation . In contrast, 2-unsubstituted or 2-amino thiazole-5-carboxylate esters either lack the steric protection conferred by the tert-butyl group or introduce competing reactivity at the 2-position amine, complicating selective downstream functionalization.

Ester Hydrolysis Utility
Supporting evidence
Ethyl ester → 2-(tert-butyl)thiazole-5-carboxylic acid
Standard basic hydrolysis (LiOH/THF/H₂O)
Supports synthetic intermediate context for amide coupling
Steric shielding aids selective hydrolysis
Synthetic intermediate Building block Thiazole chemistry Library synthesis

Ethyl 2-(tert-butyl)thiazole-5-carboxylate: Key Applications


CNS-Penetrant Library Design

The combination of elevated LogP (2.84) and zero hydrogen bond donors makes this compound an ideal scaffold for CNS-focused compound libraries. In CNS MPO scoring, the absence of HBD and moderate-high lipophilicity place it in a favorable property space relative to the 2-amino analog (HBD = 1, LogP = 1.48), which is penalized for both lower lipophilicity and the presence of a hydrogen bond donor [1]. Procurement for CNS drug discovery programs is justified where passive brain penetration is a primary screening criterion.

Deuterium-Enabled Pharmacokinetic Optimization

For programs where metabolic stability of the tert-butyl group is a liability, the well-characterized deuterium kinetic isotope effect on tert-butyl moieties in thiazole scaffolds provides a rational optimization path. The documented 2-fold bioavailability increase upon deuteration in a related series [1] supports procurement of this compound as a starting point for synthesizing d₉-tert-butyl analogs, a strategy unavailable to methyl- or amino-substituted thiazole-5-carboxylates.

Carboxylic Acid Prodrug and Conjugate Synthesis

As a direct precursor to 2-(tert-butyl)thiazole-5-carboxylic acid, this ethyl ester enables efficient amide coupling and ester prodrug strategies. The tert-butyl group provides steric shielding that can modulate the rate of ester hydrolysis and influence prodrug stability, offering an additional design parameter not available with the 2-methyl or 2-amino analogs [1].

Agrochemical Intermediate Development

The enhanced lipophilicity and metabolic stability profile conferred by the tert-butyl group align with the physicochemical requirements of agrochemical active ingredients, where environmental persistence and cuticular penetration are critical. The compound's established role as a precursor for agrochemicals [1] supports its selection over lower-LogP analogs in crop protection research programs.

Application
Selection Property
Validation Focus
CNS-Penetrant Library Design
High lipophilicity & zero HBD
Passive permeability and CNS MPO scoring
Deuterium-Enabled PK Optimization
tert-Butyl metabolic handle
Deuterium isotope effect on bioavailability
Carboxylic Acid Prodrug Synthesis
Steric shielding & ester hydrolyzability
Prodrug stability and amide coupling
Agrochemical Intermediate
Enhanced lipophilicity & metabolic stability
Environmental persistence and cuticular penetration
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